molecular formula C12H19ClN2O2 B592295 tert-Butyl 4-aminobenzylcarbamate hydrochloride CAS No. 174959-54-7

tert-Butyl 4-aminobenzylcarbamate hydrochloride

Cat. No.: B592295
CAS No.: 174959-54-7
M. Wt: 258.746
InChI Key: UULGYZXPISSQLH-UHFFFAOYSA-N
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Description

tert-Butyl 4-aminobenzylcarbamate hydrochloride: is a chemical compound with the molecular formula C₁₂H₁₉ClN₂O₂ and a molecular weight of 258.74 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-aminobenzylcarbamate hydrochloride typically involves the protection of the amine group using a tert-butyl carbamate protecting groupThe final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-aminobenzylcarbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzylcarbamates and amine derivatives, which are useful intermediates in organic synthesis .

Scientific Research Applications

tert-Butyl 4-aminobenzylcarbamate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-aminobenzylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl 4-aminobutyrate hydrochloride
  • tert-Butyl 4-aminophenylcarbamate
  • tert-Butyl 4-aminobenzoate

Comparison: tert-Butyl 4-aminobenzylcarbamate hydrochloride is unique due to its specific benzyl group, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it particularly valuable in certain synthetic and research applications .

Properties

IUPAC Name

tert-butyl N-[(4-aminophenyl)methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.ClH/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9;/h4-7H,8,13H2,1-3H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULGYZXPISSQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10741674
Record name tert-Butyl [(4-aminophenyl)methyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10741674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174959-54-7
Record name tert-Butyl [(4-aminophenyl)methyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10741674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-aminobenzylcarbamate hydrchloride
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